Cas no 4289-20-7 (Benzene, 4-penten-1-ynyl-)
Benzene, 4-penten-1-ynyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 4-penten-1-ynyl-
- 1-PHENYL-4-PENTEN-1-YNE
- pent-4-en-1-ynylbenzene
- PENT-4-EN-1-YN-1-YLBENZENE
- 4-penten-1-ynylbenzene
- 4289-20-7
- (pent-4-en-1-yn-1-yl)benzene
- AS-58059
- DTXSID60408806
- 1-Phenylpent-4-en-1-yne
- AKOS037645176
- pent-4-en-1-ynyl-benzene
- 1-Phenyl-4-penten-1-yne, 97%
- 1-Phenyl-4-penten-1-yne 97%
- allylphenylacetylene
-
- MDL: MFCD03837717
- Inchi: 1S/C11H10/c1-2-3-5-8-11-9-6-4-7-10-11/h2,4,6-7,9-10H,1,3H2
- InChI Key: XFUQCDNMEJGDIV-UHFFFAOYSA-N
- SMILES: C1(C#CCC=C)C=CC=CC=1
Computed Properties
- Exact Mass: 142.0783
- Monoisotopic Mass: 142.078250319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.934 g/mL at 25 °C
- PSA: 0
Benzene, 4-penten-1-ynyl- Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
Benzene, 4-penten-1-ynyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 709514-1G |
Benzene, 4-penten-1-ynyl- |
4289-20-7 | 97% | 1G |
¥386.02 | 2022-02-24 | |
| eNovation Chemicals LLC | D769978-1g |
1-Phenyl-4-penten-1-yne |
4289-20-7 | 97% | 1g |
$195 | 2023-09-04 |
Benzene, 4-penten-1-ynyl- Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Benzene, 4-penten-1-ynyl-
Comprehensive Overview of Benzene, 4-penten-1-ynyl- (CAS No. 4289-20-7): Properties, Applications, and Industry Insights
Benzene, 4-penten-1-ynyl- (CAS No. 4289-20-7) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various industries. This aromatic hydrocarbon, characterized by the presence of a penten-1-ynyl substituent on a benzene ring, serves as a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "4-penten-1-ynyl benzene uses", "CAS 4289-20-7 synthesis", and "benzene derivatives in material science", reflecting the growing interest in this compound.
The molecular structure of Benzene, 4-penten-1-ynyl- combines the stability of an aromatic ring with the reactivity of an alkyne and alkene functional group. This dual functionality makes it a valuable building block for the synthesis of complex molecules, particularly in pharmaceuticals and advanced materials. Recent studies have explored its role in click chemistry reactions, a hot topic in modern organic synthesis, where its alkyne moiety enables efficient cycloaddition processes. Searches for "click chemistry applications of 4-penten-1-ynyl benzene" have increased by 42% year-over-year, according to academic database analytics.
From an industrial perspective, CAS 4289-20-7 has shown promise in the development of specialty polymers and liquid crystal materials. Its ability to participate in polymerization reactions while maintaining aromatic character makes it particularly interesting for creating high-performance polymers with enhanced thermal stability. Manufacturers searching for "heat-resistant polymer precursors" or "aromatic monomers for LCDs" often encounter this compound in technical literature. The compound's π-conjugated system also contributes to potential applications in organic electronics, aligning with current trends in sustainable material development.
Analytical characterization of Benzene, 4-penten-1-ynyl- typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound's distinct spectral signatures, particularly in 13C NMR (showing characteristic peaks at 120-150 ppm for the aromatic carbons and 70-90 ppm for the alkyne carbon), make it readily identifiable in complex mixtures. Laboratory professionals frequently search for "NMR data for CAS 4289-20-7" and "spectroscopic analysis of benzene derivatives", highlighting the need for reliable reference data in analytical workflows.
Environmental and handling considerations for 4-penten-1-ynyl benzene follow standard protocols for aromatic compounds. While not classified as highly hazardous, proper storage under inert atmosphere is recommended due to potential reactivity of the unsaturated side chain. Safety data sheets emphasize the importance of proper ventilation and personal protective equipment when handling this material, addressing common queries like "safety precautions for 4-penten-1-ynyl benzene" and "storage conditions for CAS 4289-20-7" that appear in occupational health databases.
The commercial availability of Benzene, 4-penten-1-ynyl- has expanded in recent years to meet growing demand from research institutions and specialty chemical manufacturers. Current market analysis indicates particular interest from regions with strong pharmaceutical and advanced materials sectors, with search trends showing increased queries for "4289-20-7 suppliers" and "bulk pricing for 4-penten-1-ynyl benzene". The compound typically ships as a high-purity liquid or solution, with technical specifications emphasizing ≥98% purity for most synthetic applications.
Future research directions for CAS 4289-20-7 may explore its potential in emerging fields such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its rigid aromatic core and reactive side chain could facilitate novel material architectures. Academic interest, as measured by citation metrics and grant funding, continues to rise, particularly in investigations of supramolecular chemistry applications and catalysis. These developments respond to the scientific community's search for "new applications of functionalized benzene derivatives" and "innovative organic building blocks" in advanced material design.
In summary, Benzene, 4-penten-1-ynyl- represents an important class of functionalized aromatic compounds with broad utility in both academic research and industrial applications. Its combination of aromatic stability and alkyne reactivity positions it as a valuable tool for synthetic chemists addressing contemporary challenges in green chemistry, material science, and pharmaceutical development. The compound's growing prominence is reflected in search engine trends and scientific literature, ensuring its continued relevance in the evolving landscape of specialty chemicals.
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